- Preparation of 2(3H)-benzimidazolone and its derivative under aqueous condition as a potential agent for antidiabetic compounds, Asian Journal of Chemistry, 2013, 25(1), 509-511

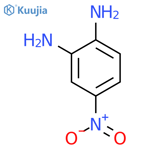

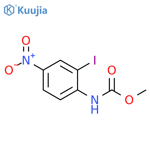

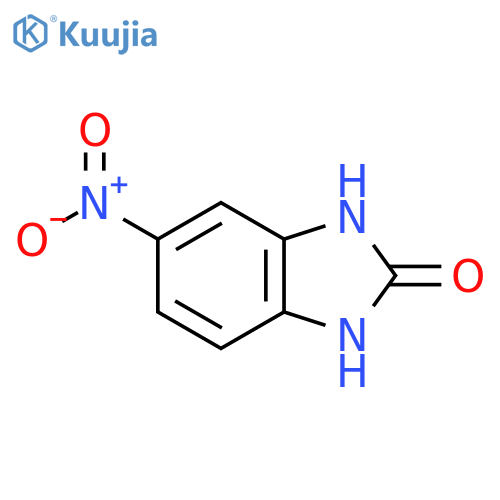

Cas no 93-84-5 (5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one)

93-84-5 structure

商品名:5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one 化学的及び物理的性質

名前と識別子

-

- 5-Nitro-1H-benzo[d]imidazol-2(3H)-one

- 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one

- 5-nitro-1,3-dihydrobenzimidazol-2-one

- 5-NITRO-2-BENZIMIDAZOLINONE

- 5-Nitrobenzimidazol-2-one

- 2-Hydroxy-5-nitrobenzimidazole

- 5-Nitro-2(3H)-benzimidazolone

- 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-

- 2-Benzimidazolinone, 5-nitro-

- 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one

- NSC10380

- MLS002638138

- 5-Nitro-1H-benzimidazol-2-ol

- DLJZIPVEVJOKHB-UHFFFAOYSA-N

- 5-nitro-3-hydrobenzimidazol-2-one

- 2-Hydroxy-5-nitro-1H-benzimida

- 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one (ACI)

- 2-Benzimidazolinone, 5-nitro- (6CI, 7CI, 8CI)

- 5-Nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one

- 5-Nitrobenzo[d]imidazol-2(3H)-one

- NSC 10380

- SR-01000393654-1

- 93-84-5

- Oprea1_144876

- SY062213

- 5-Nitrobenzimidazol-2(3H)-one

- FT-0620688

- 5-Nitro-2-benzimidazolinone, 97%

- AKOS015913542

- DTXSID9059092

- 2H-Benzimidazol-2-one,3-dihydro-5-nitro-

- SCHEMBL1842652

- NSC-10380

- AC-12640

- CCG-44925

- DS-5863

- 2-hydroxy 5-nitro benzimidazole

- W-109052

- MFCD00220274

- EINECS 202-282-2

- SCHEMBL2717518

- EN300-105708

- AKOS000400926

- EC 202-282-2

- F0074-0057

- SCHEMBL14609245

- VF94AM247W

- SMR001547628

- CHEMBL2022013

- UNII-VF94AM247W

- 5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

- HMS3080D09

- 2-Hydroxy-5-nitro-1H-benzimidazole

- AMY25888

- 2H-Benzimidazol-2-one, 1, 3-dihydro-5-nitro-

- SR-01000393654

- 5-Nitro-1,3-dihydro-benzimidazol-2-one

- 5 (6)-Nitrobenzimidazol-2-one

- Oprea1_224100

- Oprea1_672306

- CS-W022420

- WLZ2851

- A859625

- SR-01000393654-2

- STK389132

- DTXCID0048842

- 2-Benzimidazolinone, 5-nitro-(8CI)

- ALBB-023245

- 5-NITRO-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE

- NS00010233

-

- MDL: MFCD00220274

- インチ: 1S/C7H5N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-3H,(H2,8,9,11)

- InChIKey: DLJZIPVEVJOKHB-UHFFFAOYSA-N

- ほほえんだ: O=C1NC2C=CC(=CC=2N1)[N+](=O)[O-]

- BRN: 171386

計算された属性

- せいみつぶんしりょう: 179.03300

- どういたいしつりょう: 179.033

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 87

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: 黄色から茶色の粉末

- 密度みつど: 1.506

- ゆうかいてん: >300 °C (lit.)

- ふってん: 203 ℃at 760 mmHg

- フラッシュポイント: 76.5℃

- 屈折率: 1.634

- すいようせい: Insoluble in water.

- PSA: 94.47000

- LogP: 1.28760

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one セキュリティ情報

- 危険物輸送番号:2811

- WGKドイツ:1

- 危険カテゴリコード: 20/22

- セキュリティの説明: S22-S36/37

- 包装グループ:III

- TSCA:Yes

- 危険レベル:6.1

- セキュリティ用語:6.1

- リスク用語:R20/22

- 包装等級:III

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069148-1g |

5-Nitro-1H-benzo[d]imidazol-2(3H)-one |

93-84-5 | 98% | 1g |

¥46.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069148-10g |

5-Nitro-1H-benzo[d]imidazol-2(3H)-one |

93-84-5 | 98% | 10g |

¥229.00 | 2024-04-25 | |

| Enamine | EN300-105708-2.5g |

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |

93-84-5 | 95% | 2.5g |

$55.0 | 2023-10-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N23190-5g |

5-Nitro-1H-benzo[d]imidazol-2(3H)-one |

93-84-5 | 5g |

¥196.0 | 2021-09-04 | ||

| Life Chemicals | F0074-0057-0.25g |

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |

93-84-5 | 95% | 0.25g |

$18.0 | 2023-09-07 | |

| Life Chemicals | F0074-0057-2.5g |

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |

93-84-5 | 95% | 2.5g |

$40.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N23190-1g |

5-Nitro-1H-benzo[d]imidazol-2(3H)-one |

93-84-5 | 1g |

¥56.0 | 2021-09-04 | ||

| Enamine | EN300-105708-5.0g |

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |

93-84-5 | 5g |

$108.0 | 2023-04-30 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CG337-1g |

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |

93-84-5 | 97% | 1g |

76.0CNY | 2021-07-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N23190-250mg |

5-Nitro-1H-benzo[d]imidazol-2(3H)-one |

93-84-5 | 250mg |

¥36.0 | 2021-09-04 |

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Catalysts: Acetic acid Solvents: Tetrahydrofuran , Water ; 4.5 h, 100 - 120 °C; 0.5 h, 135 °C

リファレンス

ごうせいかいろ 2

ごうせいかいろ 3

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Selenium Solvents: Toluene

リファレンス

- Selenium-catalyzed carbonylation of o-nitroaniline and its derivatives, Huaxue Tongbao, 2002, 65(3), 187-190

ごうせいかいろ 5

ごうせいかいろ 6

ごうせいかいろ 7

はんのうじょうけん

1.1 Solvents: Urea, compd. with zinc chloride (ZnCl2) (1:?) ; 4 h, 100 °C

リファレンス

- ZnCl2/Urea Eutectic Solvent as Stable Carbonylation Source for Benign Synthesis of 2-Benzimidazolones and 2-Imidazolones: An Effective Strategy for Preventing NH3 Gas Evolution, ChemistrySelect, 2019, 4(37), 11093-11097

ごうせいかいろ 8

はんのうじょうけん

1.1 Catalysts: Triethylamine , Selenium Solvents: Toluene ; 4 h, 3.0 MPa, 150 °C

リファレンス

- Synthesis of benzimidazolones, China, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Catalysts: Chlorosulfonic acid , Boric acid (H3BO3) ; 2 h, 120 °C; 120 °C → rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

リファレンス

- Sulfated polyborate-catalyzed efficient and expeditious synthesis of (un)symmetrical ureas and benzimidazolones, Tetrahedron Letters, 2017, 58(45), 4304-4307

ごうせいかいろ 10

はんのうじょうけん

1.1 Solvents: Toluene ; 18 h, reflux

リファレンス

- Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO Source, Synlett, 2015, 26(14), 1985-1990

ごうせいかいろ 11

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Dimethylformamide , Ammonium chloride , Sodium azide Solvents: Dimethylformamide ; 0 °C

1.2 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 8 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 8 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

リファレンス

- A novel method for the synthesis of 2(3H)-benzimidazolones, 2(3H)-benzoxazolone, and 2(3H)-benzothiazolone via in situ generated ortho-substituted benzoic acid azides. Application of ammonium azide and Vilsmeier complex for acid azide generation, Synthetic Communications, 2004, 34(4), 735-742

ごうせいかいろ 13

ごうせいかいろ 14

ごうせいかいろ 16

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Ammonia Catalysts: L-Proline , Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; rt; 3 - 7 h, rt

1.2 Reagents: Acetic acid ; rt; 3 - 12 h, 130 °C; cooled

1.2 Reagents: Acetic acid ; rt; 3 - 12 h, 130 °C; cooled

リファレンス

- Assembly of substituted 1H-benzimidazoles and 1,3-dihydrobenzimidazol-2-ones via CuI/L-proline catalyzed coupling of aqueous ammonia with 2-iodoacetanilides and 2-iodophenylcarbamates, Journal of Organic Chemistry, 2009, 74(20), 7974-7977

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Nitric acid Solvents: Water ; 1 h, 45 - 70 °C; 1 h, 60 - 70 °C

リファレンス

- Method for synthesizing 5-nitro-benzimidazolone via secondary nitration, China, , ,

ごうせいかいろ 19

ごうせいかいろ 20

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Raw materials

- 4-nitrobenzene-1,2-diamine

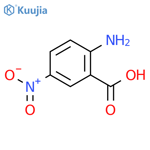

- 2-Amino-5-nitrobenzoic acid

- Carbamic acid, N-(2-iodo-4-nitrophenyl)-, methyl ester

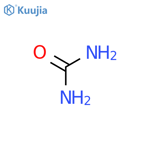

- Urea

- N,N'-Carbonyldiimidazole

- 2H-Benzo[d]imidazol-2-one

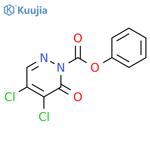

- phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Preparation Products

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one 関連文献

-

Ranajit Das,Mainak Banerjee,Rakesh Kumar Rai,Ramesh Karri,Gouriprasanna Roy Org. Biomol. Chem. 2018 16 4243

-

2. Refined N.P.S.O. semi-empirical treatment of benzeneP. B. Empedocles,J. W. Linnett Trans. Faraday Soc. 1966 62 2004

-

Mengying Cao,Junsheng Wang,Yantong Chen,Yuezhu Wang Environ. Sci.: Processes Impacts 2021 23 1516

-

Qin Tian,Zhiqiang Zhou,Chunguang Lv,Yi Huang,Liping Ren Anal. Methods 2010 2 617

-

5. Axial ligand substitutions in trans-bis[1,2-phenylenebis(dimethylarsine)] complexes of ruthenium(II)Benjamin J. Coe,Madeline Chery,Roy L. Beddoes,H?kon Hope,Peter S. White J. Chem. Soc. Dalton Trans. 1996 3917

-

Tiankun Zhao,Martin Grützke,Kathrin H. G?tz,Tetiana Druzhenko,Thomas Huhn Dalton Trans. 2015 44 16475

-

7. Refined N.P.S.O. semi-empirical treatment of benzeneP. B. Empedocles,J. W. Linnett Trans. Faraday Soc. 1966 62 2004

93-84-5 (5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one) 関連製品

- 66108-85-8(1,3-dihydro-1-methyl-5-nitro-2H-Benzimidazol-2-one)

- 587-90-6(1,3-Bis(4-nitrophenyl)urea)

- 1704066-77-2((3-(Ethoxymethyl)-4-fluorophenyl)boronic acid)

- 2228300-57-8(5-(5-nitropyridin-2-yl)-1,2-oxazol-4-amine)

- 2411217-35-9(4-1-(6-chloro-2-methylpyridin-3-yl)-N-methylformamidobutanoic acid)

- 1556371-01-7(N-(3-bromo-4-chlorophenyl)methylcyclopentanamine)

- 436089-31-5(N-(2-aminophenyl)pyridine-3-carboxamide)

- 881041-19-6(2-Methyl-1-(2-pyrrolidinylmethyl)piperidine)

- 2034576-41-3(3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile)

- 2034527-97-2(N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:93-84-5)5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

清らかである:99%

はかる:100g

価格 ($):197.0